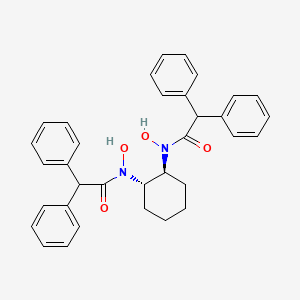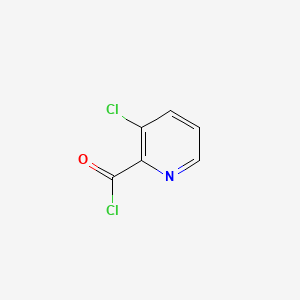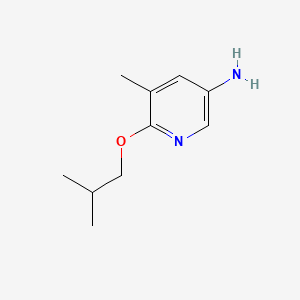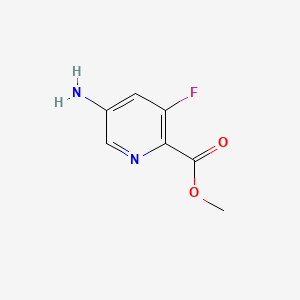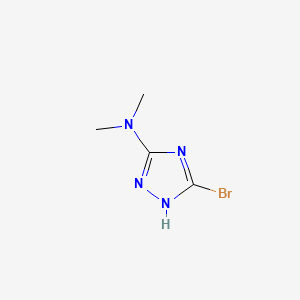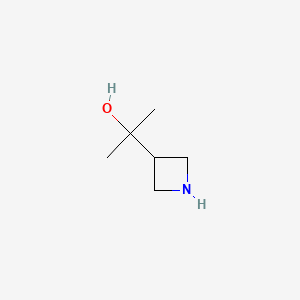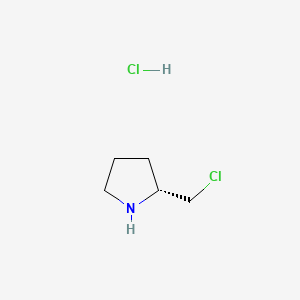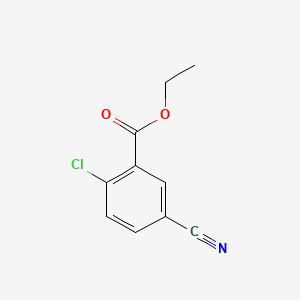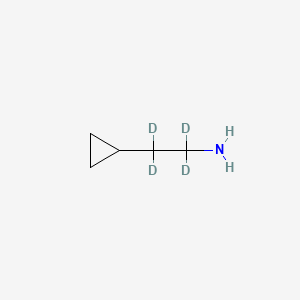
2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine” likely contains a cyclopropyl group (a three-membered carbon ring) and an ethanamine group (a two-carbon chain with an amine functional group). The “tetradeuterio” part suggests that it has four deuterium atoms, which are isotopes of hydrogen with an additional neutron .
Molecular Structure Analysis
The cyclopropyl group is a three-membered carbon ring, which is known to have angle strain due to its bond angles deviating from the ideal 109.5° tetrahedral angle. The ethanamine part is a two-carbon chain with an amine (-NH2) functional group .Chemical Reactions Analysis
Amines like ethanamine can participate in a variety of reactions, such as acid-base reactions, alkylation, and condensation with carbonyls. The cyclopropyl group can undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, amines typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Cyclopropane Chemistry in Organic Synthesis
Cyclopropane derivatives, including those similar to 2-Cyclopropyl-1,1,2,2-tetradeuterioethanamine, have been widely studied for their unique reactivity and application in organic synthesis. For instance, cyclopropenimines have been shown to catalyze Mannich reactions with high enantio- and diastereocontrol, highlighting the utility of cyclopropyl derivatives in complex organic transformations (Bandar & Lambert, 2013). Similarly, cyclopropane rings are employed in the Kulinkovich reaction for synthesizing constrained neurotransmitter analogs, demonstrating their role in accessing biologically relevant structures (Faler & Joullié, 2007).
Impact on Drug Development
The incorporation of cyclopropyl rings into drug molecules has been shown to significantly enhance their pharmacological properties. This structural motif is appreciated for its ability to improve potency, selectivity, and metabolic stability of therapeutic agents. A review by Talele (2016) outlines the importance of cyclopropyl fragments in transitioning drug candidates from preclinical to clinical stages, emphasizing the cyclopropane ring's contribution to addressing multiple challenges in drug discovery (Talele, 2016).
Application in Materials Science
Cyclopropyl-containing compounds also find applications beyond organic synthesis and pharmacology, extending into materials science. For example, coordination polymers incorporating cyclopropyl motifs have been explored for the preparation of silver and gold nanoparticles, showcasing the versatility of cyclopropyl derivatives in fabricating nanomaterials with potential applications in catalysis and electronics (Suh et al., 2006).
Chiral Synthesis and Enantioselectivity
Chiral cyclopropane units are pivotal in asymmetric synthesis, offering pathways to enantioselectively produce compounds with significant biological activity. Research has developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units as intermediates for synthesizing conformationally restricted analogues of histamine, highlighting the role of cyclopropylamine derivatives in probing bioactive conformations and improving activity (Kazuta, Matsuda, & Shuto, 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
2-cyclopropyl-1,1,2,2-tetradeuterioethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c6-4-3-5-1-2-5/h5H,1-4,6H2/i3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGZOXRETBBBJI-KHORGVISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CC1)C([2H])([2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethyl-1,1,2,2-d4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B594505.png)
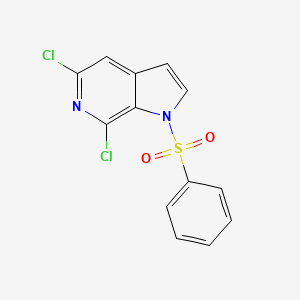
![Ethanone, 1-[3-(1-methylethenyl)oxiranyl]-, cis- (9CI)](/img/no-structure.png)
![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
